3-(2-Nitroprop-1-enyl)furan 3-(2-Nitroprop-1-enyl)furan
Brand Name: Vulcanchem
CAS No.: 860003-90-3
VCID: VC3104019
InChI: InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
SMILES: CC(=CC1=COC=C1)[N+](=O)[O-]
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

3-(2-Nitroprop-1-enyl)furan

CAS No.: 860003-90-3

Cat. No.: VC3104019

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Nitroprop-1-enyl)furan - 860003-90-3

Specification

CAS No. 860003-90-3
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 3-(2-nitroprop-1-enyl)furan
Standard InChI InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
Standard InChI Key QBIBUTJSWOIVCP-UHFFFAOYSA-N
SMILES CC(=CC1=COC=C1)[N+](=O)[O-]
Canonical SMILES CC(=CC1=COC=C1)[N+](=O)[O-]

Introduction

Structural Characteristics and Identification

3-(2-Nitroprop-1-enyl)furan, registered under CAS number 860003-90-3, is an organic compound characterized by a furan ring substituted with a nitroprop-1-enyl group at the 3-position . The compound's molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. This structure features the integration of three key components: a furan heterocycle, an alkenyl linker, and a nitro functional group.

Structural Identifiers and Properties

The unique structure of 3-(2-Nitroprop-1-enyl)furan contributes to its distinct chemical behavior and potential applications. The table below summarizes the key identification parameters for this compound:

ParameterValue
CAS Number860003-90-3
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
AppearanceYellow to amber-colored solid (predicted)
Structure TypeNitro-substituted heterocycle
Structural FeaturesFuran ring, nitropropenyl substituent

Isomeric Relationship and Positional Variants

3-(2-Nitroprop-1-enyl)furan belongs to a family of positional and geometric isomers that include 2-[(1E)-3-nitroprop-1-en-1-yl]furan and 2-[(1Z)-2-nitroprop-1-en-1-yl]furan. While these isomers share the same molecular formula, their differing substitution patterns and geometries result in distinctive chemical properties and reactivities.

Chemical Properties and Reactivity

The chemical behavior of 3-(2-Nitroprop-1-enyl)furan is largely determined by the interplay between its furan ring system and the nitro-containing side chain. This combination creates a molecule with intriguing reactivity profiles.

Electronic Properties

The presence of a nitro group (-NO₂) adjacent to the alkene creates an electron-withdrawing effect that influences the electron distribution across the molecule. This electronic configuration contributes to several key properties:

  • Enhanced electrophilicity at the β-carbon of the nitropropenyl group

  • Reduced electron density in the furan ring due to the electron-withdrawing effect of the nitro group

  • Potential for conjugative interactions between the π-systems of the furan ring and the nitropropenyl substituent

Chemical Reactivity

The reactivity of 3-(2-Nitroprop-1-enyl)furan is characterized by several dominant pathways:

Nitro Group Transformations

The nitro group in 3-(2-Nitroprop-1-enyl)furan can undergo various transformations:

  • Reduction to amino groups using reducing agents such as hydrogen with appropriate catalysts

  • Nucleophilic substitution reactions, particularly when activated by adjacent unsaturation

  • Participation in condensation reactions with appropriate nucleophiles

Furan Ring Reactivity

The furan ring component exhibits characteristic reactivity patterns:

  • Susceptibility to electrophilic aromatic substitution, though moderated by the electron-withdrawing nitropropenyl substituent

  • Potential for Diels-Alder reactions, leveraging the diene character of the furan ring

  • Ring-opening reactions under strong acidic conditions

Biological Activity and Applications

Research on compounds structurally similar to 3-(2-Nitroprop-1-enyl)furan suggests potential biological activities and applications in various fields.

Microbial TypePredicted ActivityMechanismReference Comparison
Gram-positive bacteriaModerate to highMetabolic interferenceSimilar nitrofuran derivatives
Gram-negative bacteriaLow to moderateCell wall penetrationNitro-olefin compounds
FungiModerateEnzyme inhibitionFuran-based antifungals

Applications in Materials Science

Nitro-substituted furans have shown promise in materials science applications:

  • As components in optoelectronic materials

  • As reagents for the synthesis of polymers with specific properties

  • As precursors for the development of functional materials with electronic applications

Spectroscopic Characteristics

The spectroscopic properties of 3-(2-Nitroprop-1-enyl)furan provide essential tools for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with similar compounds, the predicted ¹H NMR spectral features include:

  • Furan ring protons (δ 6.5-7.5 ppm)

  • Olefinic proton of the nitropropenyl group (δ 7.5-8.2 ppm)

  • Methyl group protons (δ 2.2-2.5 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would be expected at:

  • 1510-1550 cm⁻¹ (asymmetric NO₂ stretching)

  • 1330-1370 cm⁻¹ (symmetric NO₂ stretching)

  • 1500-1600 cm⁻¹ (C=C stretching)

  • 1010-1080 cm⁻¹ (furan ring breathing)

Comparative Analysis with Structural Isomers

Understanding the relationship between 3-(2-Nitroprop-1-enyl)furan and its isomers provides valuable insights into structure-property relationships within this class of compounds.

Positional Isomerism Effects

The table below compares key properties of 3-(2-Nitroprop-1-enyl)furan with its positional isomers:

Property3-(2-Nitroprop-1-enyl)furan2-[(1E)-3-nitroprop-1-en-1-yl]furan2-[(1Z)-2-nitroprop-1-en-1-yl]furan
Substitution Position3-position on furan2-position on furan2-position on furan
Nitro Group PositionAt C2 of propenylAt C3 of propenylAt C2 of propenyl
Electronic DistributionLess conjugation with ringEnhanced conjugation with ringEnhanced conjugation with ring
Predicted ReactivityModerateHigherHigher
CAS Number860003-90-31195355-74-8181211-42-7

Structure-Activity Relationships

The position of both the nitropropenyl substituent on the furan ring and the nitro group within the side chain significantly influences the compound's properties:

  • Furan substitution position affects electron distribution and reactivity of the heterocyclic system

  • Position of the nitro group influences the electrophilicity of the alkene and its potential for participating in various reactions

  • Geometric isomerism (E/Z configuration) affects the spatial arrangement and potential for intramolecular interactions

Research Directions and Future Perspectives

Current literature suggests several promising directions for future research on 3-(2-Nitroprop-1-enyl)furan:

Synthetic Methodology Development

Opportunities exist for developing improved and more specific synthetic routes:

  • Catalyst optimization for selective synthesis of specific isomers

  • Green chemistry approaches to enhance sustainability

  • One-pot multicomponent reactions for more efficient preparation

Expanded Applications Research

Further investigation into potential applications could include:

  • Systematic screening for specific antimicrobial activities against resistant strains

  • Exploration of potential anticancer properties suggested by similar nitro-heterocyclic compounds

  • Investigation of catalytic applications in organic synthesis

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide valuable insights:

  • Comparative analysis of biological activities across the isomer series

  • Quantitative structure-activity relationship (QSAR) modeling to predict optimal substitution patterns

  • Computational studies to understand electronic and structural properties

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